POLY(ISOPRENE), CIS, AVERAGE M.W. 800.000

Catalog No.
S1819435
CAS No.
104389-31-3
M.F
[CH2CH=C(CH3)CH2]n
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
POLY(ISOPRENE), CIS, AVERAGE M.W. 800.000

CAS Number

104389-31-3

Product Name

POLY(ISOPRENE), CIS, AVERAGE M.W. 800.000

Molecular Formula

[CH2CH=C(CH3)CH2]n

Molecular Weight

0

Drug Delivery Systems:

Cis-polyisoprene with a high average molecular weight (800,000) shows potential for use in drug delivery systems due to its biodegradability, biocompatibility, and ability to self-assemble into various nanostructures. Researchers are exploring its use for encapsulating and delivering therapeutic drugs, genes, and imaging agents.

Tissue Engineering:

This high molecular weight cis-polyisoprene is being investigated for its suitability in tissue engineering applications. Its similar structure to natural rubber makes it a promising candidate for mimicking the extracellular matrix, providing a scaffold for cell growth and differentiation. Studies are ongoing to evaluate its potential for applications in skin, cartilage, and other tissue regeneration.

Biosensors:

The unique properties of cis-polyisoprene with high molecular weight make it a potential material for developing biosensors. Its ability to interact with biomolecules and self-assemble into specific structures offers advantages for designing sensitive and selective sensors for various bioanalytical applications. Research is underway to explore its use in detecting specific analytes like proteins, enzymes, and DNA.

Polymer Blends and Composites:

Blending cis-polyisoprene with other polymers or incorporating it into composites can lead to materials with improved properties for various research applications. For example, blending it with other polymers can enhance its mechanical strength, thermal stability, or processability. Similarly, incorporating it into composites can lead to materials with tailored electrical, magnetic, or optical properties.

Poly(isoprene), cis, with an average molecular weight of 800,000, is a synthetic polymer derived from the polymerization of isoprene monomers. It is characterized by its high elasticity and resilience, making it similar to natural rubber. The chemical structure consists of repeating units of isoprene, specifically in the cis-1,4 configuration, which significantly influences its physical properties. The polymer has a density of approximately 0.91 g/cm³ at 25°C and a glass transition temperature of -67°C, indicating its flexibility at low temperatures .

Cis-polyisoprene is generally considered to have low toxicity []. However, some potential hazards include:

  • Combustible: Cis-polyisoprene can burn and release hazardous fumes when ignited.
  • Incompatibility: May react with strong oxidizing agents.
Typical of unsaturated hydrocarbons. These include:

  • Addition Reactions: The double bonds in the isoprene units can participate in addition reactions with halogens or hydrogen, leading to saturation.
  • Cross-Linking: Under certain conditions, poly(isoprene) can cross-link through sulfur vulcanization, enhancing its mechanical properties and thermal stability.
  • Oxidation: Exposure to oxygen can lead to oxidative degradation, affecting the polymer's physical properties.

Poly(isoprene), cis, exhibits biocompatibility and is often used in medical applications such as catheters and surgical gloves. Its non-toxic nature allows for safe contact with biological tissues. Additionally, it has been studied for its potential to support cell adhesion and growth, making it suitable for various biomedical applications .

The synthesis of poly(isoprene), cis, typically involves:

  • Anionic Polymerization: This method uses anionic initiators to polymerize isoprene at low temperatures (around -78°C), ensuring a high proportion of the cis configuration.
  • Emulsion Polymerization: In this approach, isoprene is polymerized in an aqueous emulsion system, allowing for easier handling and processing.
  • Solution Polymerization: This method involves dissolving isoprene in a suitable solvent and using catalysts to initiate polymerization.

Each method influences the molecular weight distribution and physical properties of the final product .

Poly(isoprene), cis, finds extensive applications across various industries:

  • Automotive: Used in tires and seals due to its excellent elasticity and durability.
  • Medical: Employed in manufacturing gloves, catheters, and other medical devices due to its biocompatibility.
  • Adhesives and Sealants: Utilized for its adhesive properties in various formulations.
  • Consumer Products: Found in products like rubber bands and footwear due to its flexibility and resilience .

Studies on poly(isoprene) interactions focus on its compatibility with other materials:

  • Blends with Other Polymers: Research indicates that blending poly(isoprene) with thermoplastic elastomers enhances mechanical properties while maintaining flexibility.
  • Compatibility with Fillers: Investigations into the incorporation of fillers such as carbon black show improved tensile strength and abrasion resistance.

These studies help optimize formulations for specific applications .

Poly(isoprene), cis, shares similarities with several other polymers but also exhibits unique characteristics:

CompoundStructure TypeAverage Molecular WeightKey Properties
PolybutadieneDiene-based polymerVariesHigh resilience; lower Tg
Natural RubberNatural polymerVariesExcellent elasticity; variable composition
Styrene-Butadiene RubberCopolymerVariesGood abrasion resistance; lower elasticity compared to polyisoprene
Ethylene Propylene Diene MonomerCopolymerVariesGood weather resistance; lower elasticity

Poly(isoprene), cis stands out due to its high molecular weight and specific cis configuration, which contributes to its superior elasticity compared to other synthetic rubbers .

Nuclear Magnetic Resonance Spectroscopy for cis-1,4 Sequence Quantification

Nuclear Magnetic Resonance spectroscopy, particularly carbon-13 Nuclear Magnetic Resonance, serves as the definitive analytical technique for determining the microstructural composition and sequence distribution of cis-1,4-polyisoprene polymers. The method enables precise quantification of stereochemical configurations and provides detailed information about the molecular architecture of high molecular weight polyisoprene chains [1] [2].

Chemical Shift Assignment and Structural Identification

The carbon-13 Nuclear Magnetic Resonance spectrum of polyisoprene reveals distinct resonances corresponding to different carbon environments within the polymer backbone. The methylene carbons (C1) in cis-1,4 units resonate at 32.25 parts per million, while the corresponding carbons in trans-1,4 units appear at 39.67 parts per million [2] [3]. The olefinic carbons (C2) display characteristic chemical shifts at 134.85 parts per million for cis configurations and 134.38 parts per million for trans configurations [2].

The spectroscopic differentiation extends to sequence-dependent chemical shifts, where cis-trans linkages produce unique resonances. Methylene carbons in cis-trans sequences appear at 32.01 parts per million, while trans-cis sequences resonate at 39.91 parts per million [3]. The olefinic carbons in these mixed sequences show corresponding shifts at 134.68 parts per million and 134.55 parts per million, respectively [3].

Quantitative Analysis Methodology

The determination of cis-1,4 content utilizes integration ratios of characteristic carbon resonances, with the method demonstrating exceptional accuracy with reported errors less than 0.5 percent for major components [4]. The technique can be extended to include determination of 1,2 and 3,4 structural units, though with slightly reduced precision, exhibiting errors between 2 and 3 percent for these minor components [4].

The methyl carbon resonances provide additional structural information, with cis-1,4 units displaying characteristic signals at approximately 23.4 parts per million, while trans-1,4 units appear at 16.2 parts per million [5]. These assignments enable comprehensive microstructural analysis of the polymer chain architecture.

Sequence Distribution Analysis

Advanced Nuclear Magnetic Resonance techniques allow for detailed investigation of sequence distributions within the polymer chain. The analysis reveals information about dyad and triad sequences, providing insights into the polymerization mechanism and the degree of stereoregularity [6] [7]. For high molecular weight cis-1,4-polyisoprene, the sequence analysis typically shows predominantly head-to-tail linkages with minimal irregular addition patterns.

The technique proves particularly valuable for characterizing high molecular weight polyisoprene samples with average molecular weights of 800,000, where conventional analytical methods may face limitations due to polymer chain entanglement and reduced mobility [8]. The Nuclear Magnetic Resonance analysis provides detailed structural characterization regardless of molecular weight, making it an indispensable tool for polymer characterization.

Carbon TypeChemical Shift (ppm)Assignment
C1 (cis-1,4)32.25Methylene carbon in cis unit
C1 (trans-1,4)39.67Methylene carbon in trans unit
C2 (cis-1,4)134.85Olefinic carbon in cis unit
C2 (trans-1,4)134.38Olefinic carbon in trans unit
C1 (cis-trans)32.01Methylene carbon in cis-trans sequence
C1 (trans-cis)39.91Methylene carbon in trans-cis sequence
C2 (cis-trans)134.68Olefinic carbon in cis-trans sequence
C2 (trans-cis)134.55Olefinic carbon in trans-cis sequence
C5 methyl (cis-1,4)23.4Methyl carbon in cis unit
C5 methyl (trans-1,4)16.2Methyl carbon in trans unit

Gel Permeation Chromatography of High-Molecular Weight Polymers

Gel Permeation Chromatography represents the primary analytical technique for determining molecular weight distributions and average molecular weights of high molecular weight polyisoprene polymers. The technique separates polymer chains based on their hydrodynamic volume in solution, enabling comprehensive characterization of molecular weight parameters critical for understanding polymer properties [9] [10].

Instrumentation and Operational Parameters

The characterization of high molecular weight polyisoprene with average molecular weight 800,000 requires specialized Gel Permeation Chromatography configurations optimized for large polymer molecules [8]. The analytical system typically employs multiple columns in series, including high molecular weight exclusion columns capable of resolving polymers in the range of 1,000 to 5,000,000 Daltons [11]. Tetrahydrofuran serves as the preferred mobile phase due to its excellent solvating properties for polyisoprene and compatibility with refractive index detection [9].

The operational conditions require careful optimization to achieve accurate molecular weight determination. Column temperature is maintained at 35 degrees Celsius to ensure consistent elution behavior and minimize viscosity effects [12]. Flow rates of 1.0 milliliter per minute provide optimal separation efficiency while maintaining reasonable analysis times [9]. Sample preparation involves dissolution in tetrahydrofuran at concentrations of approximately 2 grams per liter, with filtration through 0.45 micrometer filters to remove any undissolved material or contaminants [8].

Calibration Standards and Universal Calibration

Accurate molecular weight determination relies on appropriate calibration standards with well-characterized molecular weight distributions. Polystyrene narrow standards with polydispersity indices less than 1.10 serve as the primary calibration materials [13] [14]. These standards cover molecular weight ranges from approximately 600 to 6,550,000 Daltons, providing comprehensive coverage for high molecular weight polyisoprene analysis [13].

The relationship between elution volume and molecular weight follows logarithmic behavior, with calibration curves typically exhibiting correlation coefficients greater than 0.9997 [15]. For polyisoprene samples, the use of polystyrene standards introduces systematic errors due to differences in hydrodynamic behavior between the two polymer types [12]. Universal calibration methods, incorporating intrinsic viscosity measurements, provide more accurate absolute molecular weight values [16] [12].

Molecular Weight Distribution Parameters

The analysis yields comprehensive molecular weight distribution data, including number average molecular weight, weight average molecular weight, and polydispersity index values [9] [17]. High molecular weight polyisoprene typically exhibits polydispersity indices in the range of 1.5 to 3.0, reflecting the breadth of the molecular weight distribution [18] [19]. The weight average molecular weight of 800,000 Daltons corresponds to polymer chains with approximately 11,700 isoprene repeat units.

Advanced detection systems, including multi-angle light scattering and viscometry detectors, enable determination of absolute molecular weights independent of calibration standards [16] [12]. These techniques provide additional structural information, including radius of gyration and intrinsic viscosity data, which contribute to understanding polymer conformation and solution behavior.

Method Validation and Accuracy

The accuracy of molecular weight determination depends on several factors, including column resolution, detector sensitivity, and data processing algorithms [17] [15]. For high molecular weight polymers, baseline resolution of molecular weight fractions becomes critical for accurate polydispersity index determination [17]. The method typically achieves relative standard deviations of less than 1 percent for replicate analyses [15].

Validation studies demonstrate excellent correlation between Gel Permeation Chromatography results and alternative molecular weight determination methods, including static light scattering and intrinsic viscosity measurements [16]. The technique proves particularly valuable for quality control applications in polymer manufacturing, where rapid and reliable molecular weight characterization is essential.

ParameterValue/SpecificationComments
Molecular Weight Range1,000 - 5,000,000 DaSuitable for high MW polymers
Calibration StandardsPolystyrene narrow standardsMw/Mn < 1.10 preferred
Detection MethodRefractive Index (RI)Most common for polyisoprene
Column Temperature35°CStandard operating condition
Flow Rate1.0 mL/minOptimal separation efficiency
Injection Volume100 μLStandard sample volume
Mobile PhaseTetrahydrofuran (THF)Good solvent for polyisoprene
Typical PDI Range1.5 - 3.0Typical for synthetic polymers
Resolution RequirementBaseline resolutionFor accurate MW determination

X-Ray Diffraction Studies of Crystalline versus Amorphous Phases

X-Ray Diffraction analysis provides fundamental insights into the solid-state structure and crystalline organization of polyisoprene polymers, enabling quantitative determination of crystallinity and identification of polymorphic phases. The technique proves particularly valuable for characterizing the structural phases present in high molecular weight cis-1,4-polyisoprene and understanding the relationship between molecular structure and crystallization behavior [20] [21].

Crystalline Phase Identification

Cis-1,4-polyisoprene exhibits limited crystallization capability under normal conditions, with most samples remaining predominantly amorphous [22] [23]. When crystalline phases do form, they produce characteristic diffraction patterns with sharp Bragg reflections at specific two-theta angles. The primary crystalline form of cis-1,4-polyisoprene displays characteristic peaks at approximately 14.2, 18.5, and 23.8 degrees two-theta [24]. These reflections correspond to the preferred chain packing arrangements in the crystalline lamellae.

The crystallization behavior depends strongly on molecular weight, with high molecular weight polymers like the 800,000 Dalton material showing reduced crystallization tendency due to chain entanglement effects [23]. Solution-grown crystals of cis-1,4-polyisoprene can be obtained under specific conditions, typically requiring crystallization temperatures between -80 and -45 degrees Celsius from dilute hexane solutions [25].

Amorphous Phase Characterization

The amorphous phase of polyisoprene produces characteristic broad scattering halos in the X-Ray Diffraction pattern, typically centered around 20 degrees two-theta [21] [26]. This broad scattering reflects the lack of long-range order in the polymer chains, with only short-range correlations between neighboring chain segments. The amorphous halo intensity and shape provide information about the local chain packing and intermolecular interactions [27].

For high molecular weight cis-1,4-polyisoprene with 98 percent cis content, the material remains essentially amorphous even under conditions that promote crystallization in lower molecular weight analogs [23]. The glass transition temperature of such polymers occurs at approximately -64 degrees Celsius, reflecting the high chain mobility characteristic of the cis configuration [23].

Quantitative Crystallinity Determination

The degree of crystallinity can be quantitatively determined through deconvolution of the X-Ray Diffraction pattern into crystalline and amorphous components [27] [28]. The method assumes a two-phase model where the total scattering intensity represents the sum of crystalline and amorphous contributions [24]. The crystallinity index is calculated as the ratio of crystalline peak area to total scattering area.

For cis-1,4-polyisoprene samples, crystallinity values typically range from 0 to 25 percent, depending on processing conditions and molecular weight [22] [23]. High molecular weight samples generally exhibit lower crystallinity due to kinetic constraints on chain organization and increased chain entanglement density.

Polymorphic Phase Analysis

Different polyisoprene stereoisomers exhibit distinct crystalline structures and diffraction patterns. Trans-1,4-polyisoprene crystallizes more readily than the cis isomer, producing sharp diffraction peaks at 8.8, 14.7, and 18.2 degrees two-theta [29]. The 3,4-syndiotactic polyisoprene forms an orthorhombic crystal structure with characteristic reflections at 12.3, 17.1, and 21.6 degrees two-theta [23].

The comparison of different polymorphic forms provides insights into structure-property relationships and the influence of stereochemical configuration on solid-state organization [23]. Mixed stereoisomer compositions produce complex diffraction patterns that require careful analysis to determine phase compositions and crystallinity levels.

Processing Effects on Crystalline Structure

The crystalline structure and degree of crystallinity are significantly influenced by processing conditions, including cooling rate, orientation, and annealing treatments [29] [23]. Rapid cooling typically favors amorphous phase formation, while slow cooling and mechanical orientation can promote crystalline phase development [30].

Strain-induced crystallization represents an important phenomenon in polyisoprene, where mechanical deformation can trigger crystallization in otherwise amorphous materials [1]. This behavior is particularly relevant for understanding the mechanical properties and performance characteristics of high molecular weight polyisoprene materials.

Phase TypeDiffraction PatternCrystallinity (%)Key Peaks (2θ)Processing Condition
Crystalline (cis-1,4)Sharp peaks at specific 2θ0-2514.2°, 18.5°, 23.8°Slow cooling, stretching
Amorphous (cis-1,4)Broad halo at ~20°0Broad halo 15-25°Rapid quenching
Semi-crystalline blendMixed sharp peaks + broad halo5-40Variable based on compositionControlled crystallization
Trans-1,4 crystallineDistinct peak positions30-608.8°, 14.7°, 18.2°High temperature annealing
3,4-syndiotactic crystallineOrthorhombic peaks35-7912.3°, 17.1°, 21.6°Specific catalyst system

Dates

Last modified: 08-15-2023

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